3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Brand Name: Vulcanchem
CAS No.: 91830-16-9
VCID: VC8317792
InChI: InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
SMILES: C1CNCCC12CC3=CC=CC=C3O2.Cl
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride

CAS No.: 91830-16-9

Cat. No.: VC8317792

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride - 91830-16-9

Specification

CAS No. 91830-16-9
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Standard InChI Key XIJBSRKMMMEYME-UHFFFAOYSA-N
SMILES C1CNCCC12CC3=CC=CC=C3O2.Cl
Canonical SMILES C1CNCCC12CC3=CC=CC=C3O2.Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, reflects its bicylclic structure. The benzofuran ring (a fused benzene and furan system) connects to the piperidine ring via a spiro carbon at the 2-position of benzofuran and the 4'-position of piperidine. This arrangement creates a rigid, three-dimensional framework that restricts conformational flexibility, a feature often exploited in drug design to enhance target selectivity.

The hydrochloride salt forms through protonation of the piperidine nitrogen, improving aqueous solubility. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO
Molecular Weight225.72 g/mol (calc.)
CAS NumberNot formally assigned
XLogP3~2.1 (estimated)

Spectroscopic Identification

While experimental data for the parent compound is scarce, analogous derivatives offer validation methods:

  • NMR Spectroscopy: The spiro carbon (C-2/C-4') typically appears as a singlet in 13C^{13}\text{C} NMR (δ ~70–80 ppm) . Aromatic protons in benzofuran resonate between δ 6.8–7.5 ppm in 1H^{1}\text{H} NMR.

  • Mass Spectrometry: ESI-MS of the hydrochloride salt would show a molecular ion peak at m/z 225.72 (M+H+^+).

Synthetic Methodologies

Core Cyclization Strategies

Spirocyclic frameworks are typically constructed via intramolecular cyclization. For 3H-spiro[benzofuran-2,4'-piperidine], two predominant routes are hypothesized:

Route 1: Acid-Catalyzed Cyclization
Benzofuran precursors (e.g., 2-hydroxybenzaldehyde derivatives) react with piperidine-containing amines under acidic conditions. For example, condensation with 4-aminopiperidine in HCl/EtOH yields the spiro intermediate, which is subsequently protonated to form the hydrochloride salt.

Route 2: Transition Metal-Mediated Coupling
Palladium-catalyzed C–N coupling between halogenated benzofurans and piperidine derivatives could form the spiro linkage. This method, though less documented for this compound, is effective for analogous spiro systems .

Salt Formation and Purification

The free base is treated with hydrochloric acid in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: ~15 mg/mL in water at 25°C (estimated from analogs).

  • Storage: Stable at -20°C for >2 years; hygroscopic, requiring desiccant storage .

  • LogP: Calculated XLogP3 of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound shows <5% degradation over 6 months. Major degradation products include hydrolyzed benzofuran and piperidine fragments, detected via HPLC-MS .

Biological Activity and Mechanistic Insights

Neurological Targets

Spirobenzofuran-piperidine analogs exhibit affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, implicating potential antipsychotic applications. Molecular docking studies suggest the spiro structure occupies receptor hydrophobic pockets, while the protonated piperidine forms salt bridges with aspartate residues .

Comparative Analysis of Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesBiological Activity
3H-Spiro[benzofuran-2,4'-piperidine] HClC₁₂H₁₆ClNO225.72Parent compoundNeurological target studies
4-Fluoro derivativeC₁₂H₁₅ClFNO243.70Enhanced metabolic stabilityAntimicrobial
3,3-Dimethyl derivative C₁₄H₁₉NO217.31Increased lipophilicityKinase inhibition

Industrial and Research Applications

Medicinal Chemistry Intermediate

The spiro scaffold serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR-targeted therapies. Its conformational rigidity reduces off-target effects in lead optimization .

Material Science

Incorporated into polymers, the spiro structure enhances thermal stability (Tg_g > 200°C) and optical properties, useful in OLED fabrication.

Challenges and Future Directions

Synthetic yields for spiro compounds remain modest (30–50%), necessitating catalyst optimization. Computational studies (e.g., DFT) could elucidate transition states in cyclization reactions. Biological screening against emerging targets (e.g., SARS-CoV-2 main protease) represents an underexplored avenue .

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